

cost-benefit analysis of using diphenylphosphinyl azide in large-scale synthesis

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Compound of Interest

Compound Name: *DIPHENYLPHOSPHINYL AZIDE*

Cat. No.: *B1619184*

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An Objective Guide for Process Chemists and Researchers

Introduction: The Role of Diphenylphosphinyl Azide (DPPA) in Modern Synthesis

In the landscape of industrial and pharmaceutical chemistry, the selection of reagents is a critical decision, balancing efficacy, safety, and cost. **Diphenylphosphinyl azide** (DPPA), also known as diphenyl phosphorazidate, has emerged as a versatile and powerful reagent since its introduction.^[1] It is widely employed in key transformations such as the Curtius rearrangement, peptide synthesis, and the stereospecific conversion of alcohols to azides.^[2] This guide offers a comprehensive cost-benefit analysis of DPPA for large-scale synthesis, comparing its performance, safety profile, and economic viability against established alternatives. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes.

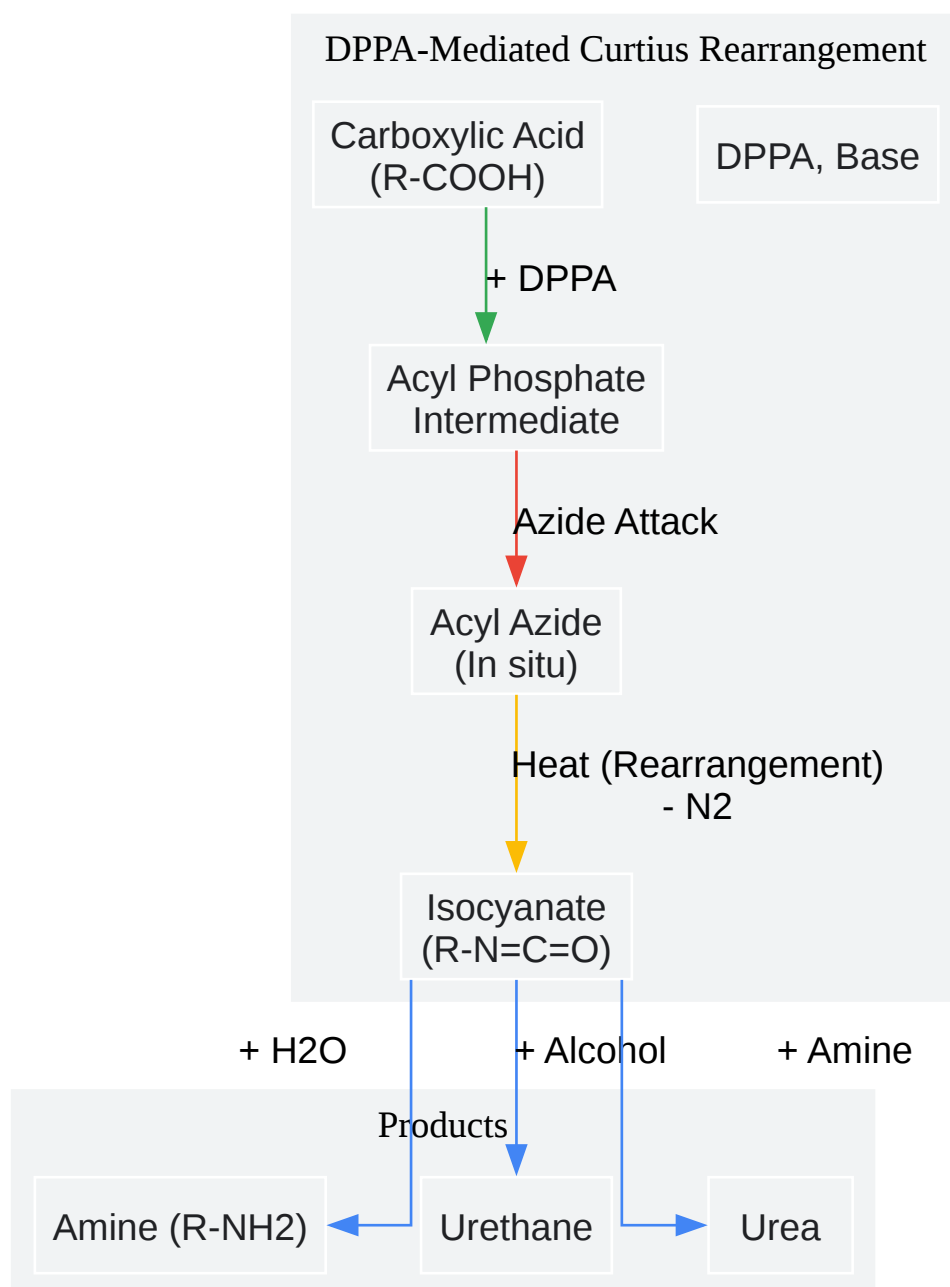
Core Application: The Curtius Rearrangement

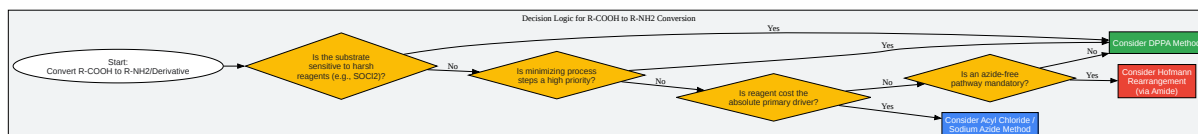
The Curtius rearrangement is a cornerstone transformation for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate.^{[3][4]} This reaction is vital in the synthesis of countless pharmaceutical ingredients. DPPA facilitates a modified, one-pot

version of this reaction under mild conditions, which constitutes one of its most significant applications.^[3]^[5]

The DPPA Method: A One-Pot Solution

DPPA allows for the direct conversion of a carboxylic acid to its corresponding isocyanate without the need to isolate a hazardous acyl azide intermediate.^[3]^[6] The reaction is believed to proceed through a mixed anhydride, which is then attacked by the azide ion to form the acyl azide in situ.^[7] This intermediate then rearranges upon gentle heating to the isocyanate, which can be trapped by various nucleophiles.





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